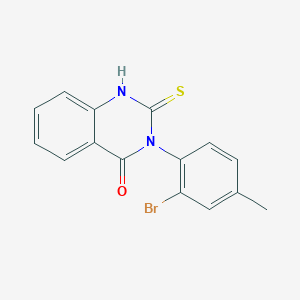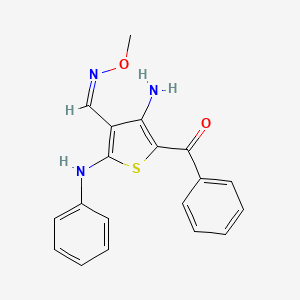
4-(3-Chloro-4-methoxyphenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group at the 3-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by various bases such as NaOH, Ba(OH)2, or NH4Cl . Microwave-assisted methods have also been developed to enhance the reaction efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. For example, starting from 2-chloro-5-bromobenzoic acid, the compound can be synthesized through a series of reactions including acylation, reduction, and formylation . These methods are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-(3-Chloro-4-methoxyphenyl)benzoic acid.
Reduction: 4-(3-Chloro-4-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chloro-4-methoxyphenyl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy substituents can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to the observed therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)benzaldehyde: Similar structure but lacks the chloro substituent.
3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the additional benzene ring.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chloro group.
Uniqueness
4-(3-Chloro-4-methoxyphenyl)benzaldehyde is unique due to the presence of both chloro and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
92103-16-7 |
|---|---|
Formule moléculaire |
C14H11ClO2 |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
4-(3-chloro-4-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
Clé InChI |
MGGYTOLVKTYBNL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B14112340.png)
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14112351.png)
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B14112352.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)

